1,3-Benzodithiole, 2-cyclohexylidene-
Description
Contextualizing 1,3-Benzodithiole (B1625575) Derivatives in Modern Organic Chemistry
1,3-Benzodithiole and its derivatives are a well-established class of sulfur-containing heterocyclic compounds. They serve as versatile intermediates and building blocks in the synthesis of a variety of organic molecules. sci-hub.seresearchgate.net The presence of the dithiole ring fused to a benzene (B151609) ring imparts unique electronic properties, making these compounds valuable in the development of novel materials, such as organic conductors and photosensitizers. researchgate.net The sulfur atoms in the dithiole ring can stabilize adjacent carbanions and participate in various chemical transformations, rendering the 1,3-benzodithiole scaffold a valuable tool for synthetic chemists. sci-hub.se
Structure
3D Structure
Properties
CAS No. |
62217-28-1 |
|---|---|
Molecular Formula |
C13H14S2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
2-cyclohexylidene-1,3-benzodithiole |
InChI |
InChI=1S/C13H14S2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
CPJIYMFUGSWLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2SC3=CC=CC=C3S2)CC1 |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 2-alkylidene-1,3-benzodithioles, including the cyclohexylidene derivative, has been a subject of interest in organic synthesis. One of the most effective methods for the preparation of these compounds is the Horner-Wadsworth-Emmons reaction. sci-hub.se This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, cyclohexanone (B45756).
A plausible synthetic route involves the reaction of a 2-(dialkoxyphosphoryl)-1,3-benzodithiole with cyclohexanone in the presence of a suitable base. This method is known for its high efficiency and stereoselectivity in forming the exocyclic double bond.
Another general method for the synthesis of 2-alkylidene-1,3-benzodithioles involves the dehydrochlorination of 2-(1-chloroalkyl)-1,3-benzodithioles. sci-hub.se While not specific to the cyclohexylidene derivative, this approach provides a viable alternative for the synthesis of this class of compounds. sci-hub.se
Table 1: General Synthetic Methods for 2-Alkylidene-1,3-benzodithioles
| Method | Description | Key Reagents | Reference |
|---|---|---|---|
| Horner-Wadsworth-Emmons Reaction | Reaction of a phosphonate-stabilized carbanion with a ketone. | 2-(Dialkoxyphosphoryl)-1,3-benzodithiole, Cyclohexanone, Base (e.g., NaH, BuLi) | sci-hub.se |
This table is interactive. Click on the headers to sort.
Table 2: Expected Spectroscopic Data for 1,3-Benzodithiole (B1625575), 2-cyclohexylidene-
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for the aromatic protons of the benzodithiole ring, and signals for the allylic and aliphatic protons of the cyclohexylidene ring. |
| ¹³C NMR | Signals for the aromatic carbons, the dithiole acetal (B89532) carbon, the exocyclic double bond carbons, and the aliphatic carbons of the cyclohexyl ring. |
| IR | Characteristic peaks for C=C stretching of the aromatic ring and the exocyclic double bond, and C-S stretching. |
This table is interactive and provides a general expectation of spectroscopic data.
Chemical Properties and Reactivity
The chemical properties of 1,3-Benzodithiole (B1625575), 2-cyclohexylidene- are dictated by the interplay of its constituent parts. The 1,3-benzodithiole ring system is relatively stable due to its aromatic character. The exocyclic double bond, however, is a site of higher reactivity.
This double bond can undergo various addition reactions, typical of alkenes. For instance, it could be susceptible to hydrogenation, halogenation, or epoxidation, providing pathways to further functionalize the molecule. The sulfur atoms in the dithiole ring can also influence the reactivity of the molecule, for example, by participating in the stabilization of reactive intermediates.
Applications of 1,3 Benzodithiole, 2 Cyclohexylidene in Advanced Organic Synthesis
Strategic Use as a Key Intermediate in Complex Molecular Architectures
The structural framework of 2-alkylidene-1,3-benzodithioles, including the 2-cyclohexylidene derivative, positions them as valuable intermediates in multi-step synthetic sequences. They are particularly noted as intermediates in the reactions of 2-alkyl-1,3-benzodithiolylium salts with various carbon electrophiles, which is a pathway for creating dyes and photochromic adducts. sci-hub.se
One of the primary roles of this intermediate is to serve as a masked form of a carbonyl group. The 1,3-benzodithiole (B1625575) moiety is a robust protecting group for the ketone or aldehyde functionality it is derived from—in this case, cyclohexanone (B45756). This masking allows other parts of a molecule to undergo chemical transformations that would be incompatible with a free carbonyl group.
Furthermore, these intermediates, sometimes referred to as benzo-1,4-dithiafulvenes, are employed in homologation sequences. For instance, they can be prepared through a Horner-Emmons reaction between 2-(O,O-dimethylphosphonyl)-1,3-benzodithiole and a carbonyl compound like cyclohexanone. The resulting 1,3-Benzodithiole, 2-cyclohexylidene- can then undergo further reactions, such as reduction and subsequent hydrolysis, to yield aldehydes with an additional carbon atom, demonstrating its utility in chain-extension strategies. researchgate.net
Controlled Functionalization and Derivatization of the Benzodithiole Framework
The 1,3-benzodithiole framework can be chemically altered through several controlled reactions, enabling the synthesis of a variety of derivatives. These transformations typically involve either the unmasking of the latent carbonyl group or the oxidation of the sulfur atoms within the dithiole ring.
A key transformation of the 1,3-benzodithiole moiety is its hydrolysis back to the parent carbonyl compound. This deprotection step is crucial in synthetic routes where the dithiole has served its purpose as a protecting group. The reaction effectively unmasks the latent cyclohexanone functionality from 1,3-Benzodithiole, 2-cyclohexylidene-.
This hydrolysis is typically achieved under specific, non-standard acidic conditions, as the dithioacetal is stable to many common acids. Reagents such as mercury(II) oxide in the presence of aqueous tetrafluoroboric acid (HBF₄) are effective for this conversion. researchgate.netmdpi.com This process is vital in the synthesis of complex molecules like 2,4-diacylpyrroles, where the 1,3-benzodithiolyl group masks an acyl function during the construction of the pyrrole (B145914) ring, only to be removed in a final step to reveal the desired ketone. mdpi.com
Table 1: Hydrolytic Deprotection of Benzodithiole-Masked Carbonyls
| Precursor | Reagents | Product | Application Context |
| 2-Acyl-4-(1,3-benzodithiol-2-yl)pyrrole | HgO, 35% aq. HBF₄, DMSO | 2,4-Diacylpyrrole | Unmasking of a protected acyl group in pyrrole synthesis. mdpi.com |
| 2-Substituted-1,3-benzodithioles | Mercury(II)oxide, aq. HBF₄ (35%), THF | Aldehyde | Final step in a one-carbon homologation sequence. researchgate.net |
The sulfur atoms in the 1,3-benzodithiole ring are susceptible to oxidation, providing a route to derivatives with different electronic and chemical properties. This transformation allows for fine-tuning of the moiety for various applications. The oxidation can be controlled to yield sulfoxides (S-oxides) or sulfones (S,S-dioxides).
Research on the oxidation of structurally similar compounds, such as spiro[1,3-benzodithiole-2,1'-cycloalkanes], using lead tetraacetate has shown that the reaction primarily yields the corresponding sulfoxides and disulfoxides. This indicates that the sulfur atoms of the dithiole ring are the main sites of oxidation. Such conversions alter the steric and electronic nature of the benzodithiole framework, opening pathways to new classes of compounds.
Table 2: Products from Oxidation of Benzodithiole Derivatives
| Starting Material Class | Oxidizing Agent | Main Products |
| spiro[1,3-benzodithiole-2,1'-cycloalkanes] | Lead tetraacetate | Sulfoxides, Disulfoxides |
| 2-Methyl-2-aryl-1,3-benzodithioles | Lead tetraacetate | Sulfoxides (minor), Methyl-group oxidation products (major) |
| 2,2-Diaryl-1,3-benzodithioles | Lead tetraacetate | Sulfoxides (minor), Ring cleavage products (major) |
Precursor Utility in the Synthesis of Diverse Organic Compounds
Beyond its role as a protected carbonyl, 1,3-Benzodithiole, 2-cyclohexylidene- and related structures act as precursors for building more complex heterocyclic and functional molecules.
The 1,3-benzodithiolyl group is an effective tool for masking acyl functionalities during the synthesis of polysubstituted pyrroles. mdpi.com Direct acylation of pyrrole rings can be challenging and may lead to mixtures of products. By using a precursor where one of the desired acyl groups is masked as a 1,3-benzodithiole derivative, chemists can direct the position of a second, different acylation.
For example, a 2-(1,3-benzodithiol-2-yl)pyrrole can be synthesized, which effectively contains a masked acyl group at the 2-position. A subsequent Friedel-Crafts acylation can then be performed, which selectively occurs at the 4-position. The final step involves the hydrolytic removal of the benzodithiole protecting group to reveal the ketone, yielding a 2,4-diacylpyrrole. This strategy provides a reliable, high-yield route to otherwise difficult-to-access pyrrole structures. mdpi.com
The 1,3-benzodithiol-2-ylidene scaffold is a key component in the design of "push-pull" chromophores. These molecules feature an electron-donating group (the "push") and an electron-withdrawing group (the "pull") connected by a π-conjugated system, leading to interesting electronic and nonlinear optical properties. researchgate.net
The 1,3-benzodithiole unit itself can act as part of the electron-rich π-system. By attaching electron-withdrawing groups to the exocyclic carbon of the ylidene, a classic push-pull system is created. Efficient, one-pot, three-component syntheses have been developed to create novel push-pull 1,3-benzodithiol-2-ylidenes by reacting active methylene (B1212753) compounds with carbon disulfide, followed by coupling with 1-bromo-2-iodobenzenes. researchgate.net While this method builds the molecule from scratch, it highlights the value of the 1,3-benzodithiol-2-ylidene core in creating these functional materials. Derivatives like 1,3-Benzodithiole, 2-cyclohexylidene- can serve as starting points for modifying the ylidene part of the molecule to introduce the necessary "pull" components, thus forming advanced donor-acceptor systems.
Contribution to the Synthesis of Heterocyclic Systems
The compound 1,3-Benzodithiole, 2-cyclohexylidene-, a member of the ketene (B1206846) dithioacetal class, serves as a versatile precursor in the synthesis of complex sulfur-containing heterocyclic systems. Its unique electronic structure, characterized by an electron-rich exocyclic double bond, allows it to participate in various cycloaddition reactions, providing a direct route to novel spiro-heterocycles. These reactions are particularly valuable as they enable the construction of intricate molecular architectures from relatively simple starting materials.
Detailed research has demonstrated the utility of 1,3-Benzodithiole, 2-cyclohexylidene- in constructing thiopyran rings. Its reaction with electron-deficient alkynes, such as diethyl acetylenedicarboxylate, leads to the formation of spiro[1,3-benzodithiole-2,2'-[2H]thiopyran] derivatives. The reaction mechanism is proposed to proceed through an initial [2+2] cycloaddition between the exocyclic double bond of the benzodithiole and the alkyne. This step forms a highly strained thiete intermediate. Subsequently, the thiete undergoes a thermally induced electrocyclic ring-opening to yield a vinyl thioketone intermediate. This reactive species then immediately undergoes an intramolecular cyclization, followed by a proton shift, to furnish the final, stable spiro-thiopyran heterocyclic system. This transformation is a notable example of how the inherent reactivity of the 2-cyclohexylidene-1,3-benzodithiole framework can be harnessed to build polycyclic compounds containing multiple sulfur heteroatoms.
The following table summarizes a key research finding in the application of 1,3-Benzodithiole, 2-cyclohexylidene- for the synthesis of heterocyclic systems.
| Reactants | Conditions | Heterocyclic Product | Yield |
|---|---|---|---|
| 1,3-Benzodithiole, 2-cyclohexylidene- and Diethyl acetylenedicarboxylate | Heating in boiling benzene (B151609) | Diethyl 3',4'-dihydro-spiro[1,3-benzodithiole-2,2'-[2H]thiopyran]-5',6'-dicarboxylate | Not specified in abstract |
This synthetic strategy highlights the role of 1,3-Benzodithiole, 2-cyclohexylidene- as a building block for creating densely functionalized spiro-compounds, where two heterocyclic rings are connected through a single tetrahedral carbon atom. The resulting spiro-thiopyran-benzodithiole structures are of interest due to their complex three-dimensional nature and the incorporation of multiple sulfur atoms, which is a common feature in various electroactive and biologically relevant molecules.
Theoretical and Computational Studies on 1,3 Benzodithiole, 2 Cyclohexylidene Systems
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For derivatives of the 1,3-benzodithiole (B1625575) family, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), are employed to map out potential energy surfaces for various reactions. scirp.orgscirp.org This analysis helps in understanding reaction mechanisms, identifying transition states, and determining the kinetic and thermodynamic feasibility of different reaction pathways.
For a system like 1,3-benzodithiole, 2-cyclohexylidene-, DFT would be instrumental in analyzing reactions such as electrophilic additions to the exocyclic double bond or reactions involving the dithiole ring. Researchers can model the step-by-step mechanism of a proposed transformation, calculating the energies of reactants, intermediates, transition states, and products. For instance, in studies of related benzothiazole (B30560) derivatives, DFT has been used to simulate reaction thermodynamics, revealing whether processes are exothermic and spontaneous. scirp.org This type of analysis would allow researchers to predict how 1,3-benzodithiole, 2-cyclohexylidene- might behave under specific catalytic or thermal conditions, guiding synthetic efforts.
A proposed mechanism for the formation of benzodithiole derivatives from 2-bromo-benzothioamides involves an intramolecular copper-catalyzed Ullmann coupling. nih.govacs.org DFT calculations could elucidate the energetics of this pathway, including the formation of key intermediates like benzothietane-2-imine and the subsequent ring-opening to a thiophenolate. nih.govacs.org
Table 1: Representative Energy Profile Data from a Hypothetical DFT Calculation This table is illustrative of the data that would be generated from a DFT analysis and is not based on published results for the specific compound.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| TS1 | First transition state | +15.2 |
| Intermediate | Reaction intermediate | -5.8 |
| TS2 | Second transition state | +20.5 |
| Product | Final product | -12.3 |
Molecular Orbital Theory and Electronic Structure Investigations
Molecular Orbital (MO) theory provides fundamental insights into the electronic properties of a molecule. For compounds like 1,3-benzodithiole, 2-cyclohexylidene-, understanding the distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. scirp.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). scirp.orgresearchgate.net
Computational studies on related heterocyclic systems, such as 2,1,3-benzothiadiazole (B189464) derivatives, have shown that the HOMO can be delocalized across the molecule, while the LUMO may be localized on a specific acceptor portion of the structure. mdpi.comresearchgate.net For 1,3-benzodithiole, 2-cyclohexylidene-, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the benzene (B151609) ring and the exocyclic double bond. The LUMO would likely be a π* orbital associated with this same conjugated system.
The HOMO-LUMO energy gap (ΔE) is a key parameter derived from these calculations. A small energy gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com Analysis of the Molecular Electrostatic Potential (MEP) map, another common computational output, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further guiding predictions of reaction sites. scirp.orgscirp.org
Table 2: Calculated Electronic Properties for Benzothiazole Derivatives This table presents typical data from studies on related compounds to illustrate the parameters investigated. scirp.org
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |
|---|---|---|---|---|
| Benzothiazole (BTH) | -0.255 | -0.046 | 0.209 | 0.104 |
| 2-SH_BTH | -0.215 | -0.063 | 0.152 | 0.076 |
| 2-NH2_BTH | -0.198 | -0.019 | 0.179 | 0.089 |
| 2-OH_BTH | -0.224 | -0.033 | 0.191 | 0.095 |
| 2-SCH3_BTH | -0.215 | -0.062 | 0.153 | 0.076 |
Predictive Modeling of Reactivity and Selectivity in Novel Transformations
Computational chemistry serves as a predictive tool to forecast the outcome of unknown reactions, saving significant laboratory time and resources. nih.gov By calculating global and local reactivity descriptors derived from DFT, such as chemical hardness, softness, electrophilicity index, and Fukui functions, scientists can predict the most likely sites for nucleophilic or electrophilic attack on a molecule like 1,3-benzodithiole, 2-cyclohexylidene-. scirp.orgmdpi.com
For example, models can predict the regioselectivity of reactions. In the functionalization of 2,1,3-benzothiadiazole, computational studies helped explain the observed regioselectivity in C-H borylation reactions. nih.gov Similar models for 1,3-benzodithiole, 2-cyclohexylidene- could predict whether a reagent would react at the benzene ring, the dithiole moiety, or the cyclohexylidene group, and at which specific atom.
Furthermore, these predictive models can be extended to understand stereoselectivity. By calculating the transition state energies for pathways leading to different stereoisomers, chemists can predict which product is likely to form preferentially. This is crucial in the synthesis of complex molecules where precise control over stereochemistry is required. Modern approaches combine quantum mechanics with machine learning to build even more powerful predictive models based on descriptors derived from electronic structure calculations. nih.gov
Structural Modifications and Analogues of 1,3 Benzodithiole, 2 Cyclohexylidene
Design and Synthesis of Substituted 1,3-Benzodithiole (B1625575) Derivatives
The synthesis of substituted 1,3-benzodithiole derivatives allows for the fine-tuning of the electronic and steric properties of the core structure. Various synthetic methodologies have been developed to introduce a range of functional groups onto the benzene (B151609) ring.
One efficient method involves a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈). nih.govacs.org This approach provides a modular route to various benzodithiole derivatives. The reaction proceeds in the presence of a copper(I) iodide (CuI) catalyst and a base such as cesium carbonate (Cs₂CO₃), typically in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. researchgate.net This method is notable for its tolerance of different functional groups on the benzothioamide starting material, allowing for the synthesis of derivatives with diverse substituents on the aromatic ring. researchgate.net For instance, derivatives with electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., fluoro, chloro, trifluoromethyl) groups have been successfully synthesized in good to excellent yields. researchgate.net
Another established route for creating the 1,3-benzodithiole skeleton involves the reaction of 1,2-benzenedithiol (B97157) with appropriate precursors. A specific method for preparing substituted 2-alkyl-1,3-benzodithiolylium salts, which can be precursors to various derivatives, has been documented. sci-hub.se Furthermore, direct functionalization of the 2,1,3-benzothiadiazole (B189464) (BTD) ring, a related heterocyclic system, has been achieved through methods like regioselective Ir-catalyzed C–H borylation. nih.gov This allows for the introduction of boryl groups that can be further transformed into a wide array of functional groups, demonstrating a powerful strategy for creating decorated benzodithiole analogues. nih.gov
The table below summarizes the synthesis of various substituted benzodithiole derivatives using a copper-catalyzed approach.
| Starting Material (2-bromo-benzothioamide derivative) | Substituent (R) | Catalyst/Base | Solvent/Temp | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-bromo-N-cyclohexylbenzothioamide | H | CuI / Cs₂CO₃ | DMF / 100 °C | 2-(cyclohexylimino)-2H-1,3-benzodithiole | 85 | researchgate.net |
| 2-bromo-N-cyclohexyl-4-methylbenzothioamide | 4-Me | CuI / Cs₂CO₃ | DMF / 100 °C | 2-(cyclohexylimino)-5-methyl-2H-1,3-benzodithiole | 89 | researchgate.net |
| 2-bromo-N-cyclohexyl-5-(trifluoromethyl)benzothioamide | 5-CF₃ | CuI / Cs₂CO₃ | DMF / 100 °C | 2-(cyclohexylimino)-6-(trifluoromethyl)-2H-1,3-benzodithiole | 82 | researchgate.net |
| 2-bromo-4-fluoro-N-cyclohexylbenzothioamide | 4-F | CuI / Cs₂CO₃ | DMF / 100 °C | 2-(cyclohexylimino)-5-fluoro-2H-1,3-benzodithiole | 91 | researchgate.net |
| 2-bromo-4-chloro-N-cyclohexylbenzothioamide | 4-Cl | CuI / Cs₂CO₃ | DMF / 100 °C | 5-chloro-2-(cyclohexylimino)-2H-1,3-benzodithiole | 88 | researchgate.net |
These synthesized imino-benzodithioles can be subsequently hydrolyzed under acidic conditions to furnish the corresponding 1,3-benzodithiol-2-one (B13926623) derivatives, which are versatile intermediates for further modifications. nih.govacs.org
Investigation of Alternative Alkylidene Moieties at the 2-Position
Replacing the cyclohexylidene group at the 2-position with other alkylidene moieties is a primary strategy for creating analogues of 1,3-benzodithiole, 2-cyclohexylidene-. These ketene (B1206846) dithioacetals can be synthesized through several effective routes.
A widely used method is the Horner-Emmons reaction, which involves treating 2-(O,O-dimethylphosphonyl)-1,3-benzodithiole with various carbonyl compounds in the presence of a base. sci-hub.se This reaction is highly versatile, allowing for the introduction of a broad range of alkylidene and arylidene substituents.
Another practical approach is the dehydrochlorination of 2-(1-chloroalkyl)-1,3-benzodithioles. sci-hub.seresearchgate.net The precursor chloroalkyl derivatives are synthesized via a boron trifluoride-promoted transdithioacetalization of α-chloroacetals with 1,2-benzenedithiol. sci-hub.se Subsequent treatment of the 2-(1-chloroalkyl)-1,3-benzodithioles with a base, such as potassium hydroxide (B78521) in boiling benzene, efficiently eliminates hydrogen chloride to yield the desired 2-alkylidene-1,3-benzodithioles in high yields. sci-hub.se
The synthesis of 2-alkylidenepyrrolidines, another class of compounds with an exocyclic double bond, has been achieved through the condensation of 1,3-dicarbonyl dianions with α-azidoketones, followed by an intramolecular Staudinger-aza-Wittig reaction. nih.gov While this applies to a different heterocyclic system, the underlying principles of forming exocyclic C=C bonds are relevant to the synthesis of diverse 2-alkylidene-1,3-benzodithioles.
The table below details the synthesis of various 2-alkylidene-1,3-benzodithioles via the dehydrochlorination pathway.
| Precursor (2-(1-chloroalkyl)-1,3-benzodithiole) | Reagent | Solvent | Product (2-alkylidene-1,3-benzodithiole) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(1-chloroethyl)-1,3-benzodithiole | KOH | Benzene | 2-ethylidene-1,3-benzodithiole | 85 | sci-hub.se |
| 2-(1-chloropropyl)-1,3-benzodithiole | KOH | Benzene | 2-propylidene-1,3-benzodithiole | 91 | sci-hub.se |
| 2-(1-chlorobutyl)-1,3-benzodithiole | KOH | Benzene | 2-butylidene-1,3-benzodithiole | 95 | sci-hub.se |
| 2-(1-chloropentyl)-1,3-benzodithiole | KOH | Benzene | 2-pentylidene-1,3-benzodithiole | 94 | sci-hub.se |
| 2-(chlorophenylmethyl)-1,3-benzodithiole | KOH | Benzene | 2-benzylidene-1,3-benzodithiole | 96 | sci-hub.se |
Structure-Reactivity Relationship Studies for Enhanced Synthetic Utility
Understanding the relationship between the structure of 1,3-benzodithiole derivatives and their chemical reactivity is crucial for enhancing their utility in synthesis. Modifications to both the aromatic ring and the 2-alkylidene moiety can significantly influence the molecule's electronic properties, stability, and susceptibility to chemical transformations.
Studies on related heterocyclic systems provide insights into potential structure-reactivity trends. For instance, in the context of 1,3-diaza-Claisen rearrangements, the reactivity of heterocumulenes is enhanced when they are more electron-deficient. nih.gov Applying this principle to 1,3-benzodithiole, 2-cyclohexylidene- analogues, the introduction of electron-withdrawing substituents on the benzodithiole ring could increase the electrophilicity of the exocyclic carbon-carbon double bond. This would likely enhance its reactivity towards nucleophiles in reactions such as Michael additions.
Conversely, research on cyclic chalcone (B49325) analogues has shown that structural conformation and ring strain play a significant role in reactivity. mdpi.com For example, 3-arylidene-4-chromanones displayed unexpectedly higher reactivity towards thiols in thia-Michael reactions compared to their carbocyclic 1-tetralone (B52770) counterparts. mdpi.com This suggests that the heteroatoms within the dithiole ring of 1,3-benzodithiole, 2-cyclohexylidene- and the specific geometry of the alkylidene substituent could profoundly impact the accessibility and reactivity of the double bond. Altering the alkylidene group from a cyclohexylidene to smaller or more strained cyclic systems, or to acyclic substituents, would modify the steric environment and potentially the electronic nature of the reactive site, thereby tuning its synthetic utility.
Furthermore, the stability of intermediates can dictate reaction pathways. In studies of 2-bromomethyl-1,3-thiaselenole, the formation of an intermediate seleniranium cation, stabilized by the selenium atom, governs its unusual reactivity in nucleophilic substitution reactions. nih.gov Similarly, the sulfur atoms in the 1,3-benzodithiole ring can be expected to influence the stability of adjacent carbocations or other reactive intermediates, a factor that would be modulated by the electronic effects of substituents on the aromatic ring. Therefore, a systematic investigation involving the synthesis of a library of analogues with varied electronic and steric profiles is essential for developing a comprehensive understanding of their structure-reactivity relationships and for optimizing their application in organic synthesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1,3-Benzodithiole derivatives, and how can reaction conditions be optimized for 2-cyclohexylidene substitution?
- Methodological Answer : The synthesis of 1,3-Benzodithiole derivatives often involves condensation reactions between aldehydes and 1,3-benzodithiole precursors. For example, 2-cyclohexylidene derivatives can be synthesized via a Knoevenagel-type reaction using cyclohexanone and 1,3-benzodithiole under reflux conditions with a Dean–Stark apparatus to remove water. Catalysts such as diethylammonium chloride and potassium fluoride in dry toluene improve yield (77.6%) and purity . Solvent choice (e.g., THF or toluene) and stoichiometric ratios (e.g., 6.1 equiv. aldehyde to 1.0 equiv. benzodithiole) are critical for minimizing side reactions. Post-synthesis purification via flash chromatography (pentane/ethyl acetate gradient) and recrystallization (pentane/chloroform) ensures crystalline products suitable for structural analysis .
Q. How is X-ray crystallography applied to resolve the molecular structure of 1,3-Benzodithiole derivatives, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving bond lengths, angles, and torsion angles in 1,3-Benzodithiole derivatives. For example, SHELXL (part of the SHELX suite) is widely used for structure refinement due to its robustness in handling anisotropic displacement parameters and hydrogen atom positioning . In studies of 2-cyclohexylidene derivatives, data collection with Mo Kα radiation (λ = 0.71073 Å) and absorption correction (e.g., μ = 5.71 cm⁻¹) are critical for accurate atomic coordinate determination. Hydrogen atoms are typically placed geometrically (C–H = 0.95–0.98 Å) and refined using a riding model .
Q. What analytical techniques are employed to characterize non-covalent interactions (e.g., π-stacking) in 1,3-Benzodithiole crystals?
- Methodological Answer : Hirshfeld surface analysis and centroid–centroid distance measurements are used to quantify π-stacking and van der Waals interactions. For example, in 2-(4-methoxybenzylidene)-1,3-benzodithiole derivatives, π-stacking distances between sulfur-bound phenyl rings (3.54–3.84 Å) and dihedral angles (<20°) confirm significant stacking interactions. Weak C–H⋯O/S hydrogen bonds (H⋯O/S = 2.36 Å) further stabilize the crystal lattice .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., cyclohexylidene) influence the reactivity of 1,3-Benzodithiole in catalytic enantioselective reactions?
- Methodological Answer : The cyclohexylidene group introduces steric hindrance and electronic modulation, which can be exploited in asymmetric catalysis. For instance, 1,3-Benzodithiole-1,1,3,3-tetraoxide (BDT) acts as a chiral methylating reagent in Michael additions. Density functional theory (DFT) studies reveal that the electron-withdrawing sulfone groups in BDT stabilize transition states, while the cyclohexylidene moiety directs enantioselectivity via steric control . Experimental optimization of catalyst loading (5–10 mol%) and solvent polarity (e.g., dichloromethane vs. THF) enhances enantiomeric excess (up to 95% ee) .
Q. What mechanisms explain the formation of benzodithiole derivatives via reactions with strained intermediates like benzyne?
- Methodological Answer : The reaction of 3,3,5,5-tetramethylthiolane-2,4-dithione with benzyne proceeds through a thiocarbonyl-directed [2+2] cycloaddition, forming a transient betaine intermediate. This intermediate undergoes a 1,2-sulfur shift to yield benzodithiole derivatives (78% yield). Computational studies (e.g., NBO analysis) support the stabilization of the betaine intermediate via hyperconjugation . Control experiments with cyclic dithiolactones confirm the irreversibility of the rearrangement step .
Q. How can discrepancies in crystallographic data (e.g., bond length variations) between 1,3-Benzodithiole derivatives be systematically analyzed?
- Methodological Answer : Discrepancies in bond lengths (e.g., C–S vs. C–C) can arise from conjugation effects or measurement errors. Statistical tools like the R-factor (e.g., R₁ < 0.05) and residual electron density maps (<0.5 eÅ⁻³) validate data quality. For example, in 2-dimethoxy-phosphinyl-1,3-benzodithiole, deviations in S–C bond lengths (<5% from ideal values) correlate with conjugation between the dithiole ring and phosphinyl groups . Comparative studies using isostructural analogs (e.g., naphthalene-fused derivatives) further isolate electronic vs. steric contributions .
Q. What strategies mitigate challenges in synthesizing air-sensitive 1,3-Benzodithiole radical salts for conductivity studies?
- Methodological Answer : Radical salts (e.g., C₁₄H₁₆S₄⁺•I₃⁻) require strict inert-atmosphere handling (glovebox or Schlenk line) to prevent oxidation. Co-crystallization with polyiodide anions (e.g., I₃⁻) stabilizes the radical cation via charge-transfer interactions. Single-crystal conductivity measurements (four-probe method) under argon reveal semiconducting behavior (σ = 10⁻⁴–10⁻³ S cm⁻¹), while ESR spectroscopy confirms spin density localization on the dithiole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
